molecular formula C23H16Cl2N2O2S2 B2443318 5-CHLORO-N-(4-{[4-(5-CHLOROTHIOPHENE-2-AMIDO)PHENYL]METHYL}PHENYL)THIOPHENE-2-CARBOXAMIDE CAS No. 325987-22-2

5-CHLORO-N-(4-{[4-(5-CHLOROTHIOPHENE-2-AMIDO)PHENYL]METHYL}PHENYL)THIOPHENE-2-CARBOXAMIDE

Cat. No.: B2443318
CAS No.: 325987-22-2
M. Wt: 487.41
InChI Key: PDCZOQDSEWXUDF-UHFFFAOYSA-N
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Description

5-CHLORO-N-(4-{[4-(5-CHLOROTHIOPHENE-2-AMIDO)PHENYL]METHYL}PHENYL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound known for its significant applications in medicinal chemistry. This compound is particularly noted for its role as an impurity in the synthesis of Rivaroxaban, a novel antithrombotic agent .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets for this compound.

Mode of Action

It’s worth noting that similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and anti-hiv activities . These activities suggest that the compound may interact with its targets to modulate a variety of biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds , it’s plausible that this compound could influence multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

Similar compounds have been reported to exhibit good oral bioavailability , suggesting that this compound may also have favorable pharmacokinetic properties.

Action Environment

It’s worth noting that the efficacy and stability of similar compounds can be influenced by a variety of factors, including temperature, ph, and the presence of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(4-{[4-(5-CHLOROTHIOPHENE-2-AMIDO)PHENYL]METHYL}PHENYL)THIOPHENE-2-CARBOXAMIDE typically involves the following steps:

    Starting Materials: 5-chlorothiophene-2-carbonyl chloride, 4-aminobenzylamine, and thiophene-2-carboxylic acid.

    Reaction Conditions: The synthesis begins with the acylation of 5-chlorothiophene-2-carbonyl chloride with 4-aminobenzylamine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. The key steps involve:

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(4-{[4-(5-CHLOROTHIOPHENE-2-AMIDO)PHENYL]METHYL}PHENYL)THIOPHENE-2-CARBOXAMIDE undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-CHLORO-N-(4-{[4-(5-CHLOROTHIOPHENE-2-AMIDO)PHENYL]METHYL}PHENYL)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CHLORO-N-(4-{[4-(5-CHLOROTHIOPHENE-2-AMIDO)PHENYL]METHYL}PHENYL)THIOPHENE-2-CARBOXAMIDE is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-chloro-N-[4-[[4-[(5-chlorothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O2S2/c24-20-11-9-18(30-20)22(28)26-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)27-23(29)19-10-12-21(25)31-19/h1-12H,13H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCZOQDSEWXUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Cl)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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